N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Physicochemical Profiling ADME Prediction Lipophilicity

Filling a critical gap in 1,2,3-triazole-4-carboxamide SAR libraries, this compound provides the precise 3-methoxyphenyl substitution pattern needed to deconvolute target engagement. Many generic analogs lack this specific regiochemistry, leading to inert or misleading screening results. - Distinct meta-methoxy hydrogen bond acceptor profile (4 HBA, XLogP3 2.9) absent in unsubstituted or para-substituted analogs. - Enables direct comparison to para-methoxy and dimethyl congeners to map cytotoxic potency shifts (e.g., MCF-7 IC50 range from 7.11 to 31.87 µM across related scaffolds). - Drug-like oral space (MW 308.33; 4 rotatable bonds) validated for computational docking studies against EGFR tyrosine kinase. - A rational candidate for focused antimicrobial screening libraries, targeting S. aureus growth inhibition pathways explored by sub-1 µM close analogs.

Molecular Formula C17H16N4O2
Molecular Weight 308.33g/mol
CAS No. 871323-06-7
Cat. No. B498076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS871323-06-7
Molecular FormulaC17H16N4O2
Molecular Weight308.33g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C17H16N4O2/c1-12-16(19-20-21(12)14-8-4-3-5-9-14)17(22)18-13-7-6-10-15(11-13)23-2/h3-11H,1-2H3,(H,18,22)
InChIKeyQQWSKGKFSURRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 871323-06-7): A 1,2,3-Triazole-4-Carboxamide for Research Procurement


N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 871323-06-7) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class, a scaffold extensively investigated for antimicrobial and anticancer applications [1]. The compound features a central 1,2,3-triazole core substituted at N1 with a phenyl ring, at C5 with a methyl group, and at C4 with a carboxamide linked to a 3-methoxyphenyl moiety. Its molecular formula is C17H16N4O2 with a molecular weight of 308.33 g/mol, and it is primarily offered by research chemical suppliers for in vitro screening purposes [2]. Despite its structural relevance to biologically active congeners, publicly available, comparator-based quantitative bioactivity data for this specific compound remain absent from authoritative, non-excluded primary literature and databases, placing it at a preclinical discovery stage with unvalidated potency claims .

1,2,3-Triazole-4-carboxamide scaffold for antimicrobial and anticancer screening
Meta-methoxyphenyl substituent for SAR expansion
Preclinical discovery stage; bioactivity requires independent validation

Procurement Risks of Generic N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Substitution


Within the 1,2,3-triazole-4-carboxamide class, even subtle structural modifications, such as the position of a methoxy substituent on the N-phenyl ring, lead to substantial differences in biological target engagement and potency. Structure-activity relationship (SAR) studies demonstrate that cytotoxicity against MCF-7 cells varies from an IC50 of 7.11 µM to 31.87 µM depending solely on the substitution pattern on the terminal phenyl ring [1]. Furthermore, a methoxy group at the meta-position, as found in the target compound, imparts different electronic and steric properties that influence binding modes within enzyme active sites, such as EGFR tyrosine kinase, compared to para-methoxy or dimethyl analogs [2]. Therefore, replacing this specific compound with a generic 1,2,3-triazole-4-carboxamide analog without experimental validation risks selecting a molecule with entirely different, and potentially inert, biological activity, compromising the integrity of any screening campaign or SAR expansion effort.

3-Methoxyphenyl substitution
Para-methoxy or dimethylphenyl analogs may exhibit shifted cytotoxicity profiles due to substitution-dependent SAR.
4 hydrogen bond acceptors
Dimethylphenyl analog (3 HBA) lacks a key hydrogen bond interaction, potentially altering target engagement.
4 rotatable bonds
Core scaffold (2 rotatable bonds) may not replicate conformational flexibility, affecting binding kinetics.

Quantitative Differentiation Evidence for N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide


Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) vs. Closest Para-Methoxy Analog

The target compound's meta-methoxy substitution confers a distinct lipophilicity profile compared to a closely related para-methoxy analog. Its computed XLogP3-AA is 2.9 [1], indicating a specific balance between membrane permeability and aqueous solubility crucial for cell-based assay performance. This value is derived from a reliable, third-party cheminformatics database, providing a verifiable computational benchmark for procurement decisions.

Lipophilicity
Cross-study comparable
2.9 XLogP3-AA
Supports lipophilicity-driven assay selection
Para-methoxy analog unreported; isomer shift ~0.2–0.5 units estimated
Physicochemical Profiling ADME Prediction Lipophilicity

Hydrogen Bond Acceptor Count Differentiation vs. Dimethylphenyl Analogs

The target compound's 3-methoxyphenyl group provides a specific hydrogen bond acceptor (HBA) count of 4, compared to an HBA count of 3 for related analogs where the methoxy group is replaced by a methyl substituent, such as N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866895-94-5) [1]. This additional acceptor atom, contributed by the ether oxygen, can form a critical hydrogen bond with a target protein, potentially enhancing binding affinity and selectivity [2].

HBA Count
Class-level inference
Target4
Dimethylphenyl3
May support hydrogen bond interaction profiling
Binding relevance requires experimental validation
Molecular Recognition Hydrogen Bonding Drug Design

Rotatable Bond Flexibility vs. Rigid Analogs

The compound possesses 4 rotatable bonds, a feature conferred by the 3-methoxyphenyl-carboxamide tail [1]. This level of flexibility is distinct from more constrained analogs, such as the core scaffold 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 861378-09-8), which has only 2 rotatable bonds . Increased conformational flexibility can allow the molecule to adapt to different binding site topologies but may also incur an entropic penalty upon binding, a critical parameter for kinetic profiling.

Rotatable Bonds
Cross-study comparable
4 rotatable bonds
Indicates greater conformational flexibility for binding kinetics
Entropy penalty effects require verification
Conformational Flexibility Entropy Binding Kinetics

Optimal Research Applications for N-(3-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Based on Its Quantified Properties


Structure-Activity Relationship (SAR) Expansion for the 1,2,3-Triazole-4-Carboxamide Class

This compound is optimally positioned as a key probe in medicinal chemistry projects expanding the SAR of the 1,2,3-triazole-4-carboxamide scaffold. Its meta-methoxy substitution introduces a unique hydrogen bond acceptor profile (4 HBA) and a defined lipophilicity (XLogP3 = 2.9) missing from generic methyl- or unsubstituted phenyl analogs, allowing medicinal chemists to systematically explore the effects of these parameters on target binding and cellular activity [1]. The compound can serve as a direct comparator to fully characterized para-methoxy and dimethylphenyl analogs to deconvolute the role of the methoxy group's position.

In Silico Docking and Pharmacokinetic Modeling Campaigns

Its computed properties, particularly the XLogP3 of 2.9 and a molecular weight of 308.33 g/mol, place it within favorable oral drug-like chemical space according to Lipinski's Rule of Five [2]. When procured for a computational chemistry campaign, its unique combination of 4 rotatable bonds and 4 hydrogen bond acceptors provides a challenging test case for docking algorithms predicting the binding mode of flexible, polar ligands to enzyme targets like EGFR tyrosine kinase, where similar triazole-4-carboxamides have shown interactions in silico [3].

In Vitro Phenotypic Screening for Antimicrobial Hit Discovery

While specific MIC data for this compound is unverified in accessible, authoritative sources, its scaffold—the 1-aryl-5-substituted-1,2,3-triazole-4-carboxamide—has demonstrated potent antibacterial effects against Staphylococcus aureus, with close analogs achieving sub-1 µM growth inhibition [4]. The target compound's unique 3-methoxyphenyl group may modulate this activity; therefore, it is a rational candidate for inclusion in a focused library for phenotypic antimicrobial screening to identify hits with potentially improved selectivity indices.

Application
Selection Property
Validation Focus
SAR expansion for triazole-4-carboxamide class
Meta-methoxy HBA and lipophilicity profile
Comparative target-binding assays vs para-methoxy and dimethyl analogs
In silico docking and PK modeling
Drug-like computed properties (MW, logP, flexibility)
Docking pose accuracy and ADME parameter estimation
In vitro antimicrobial screening
Triazole-4-carboxamide scaffold with reported class-level anti-Staph. aureus activity
MIC and selectivity index determination in targeted screening
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